molecular formula C24H25N3O4S2 B2576235 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 877655-74-8

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2576235
CAS No.: 877655-74-8
M. Wt: 483.6
InChI Key: TUXZGSQXGMYBOO-UHFFFAOYSA-N
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Description

The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide features a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring, substituted at position 3 with a 3,4-dimethoxyphenyl group. A thioether linkage connects the core to an acetamide moiety, which is further substituted with a 2,4-dimethylphenyl group.

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S2/c1-14-5-7-17(15(2)11-14)25-21(28)13-33-24-26-18-9-10-32-22(18)23(29)27(24)16-6-8-19(30-3)20(12-16)31-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXZGSQXGMYBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide (CAS Number: 877655-80-6) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N3O4S2C_{24}H_{25}N_{3}O_{4}S_{2} with a molecular weight of 483.6 g/mol . The structure features a thieno[3,2-d]pyrimidine core substituted with various functional groups that are believed to contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to the one in focus have shown inhibition of cell proliferation in human tumor cells such as HepG2 and DLD-1 .

Cell Line IC50 (µM) Effect
HepG215Cytotoxic
DLD-112Cytotoxic

The proposed mechanism involves the inhibition of specific kinases involved in cell signaling pathways related to cancer cell survival and proliferation. The compound may interact with the FLT3 receptor , which is crucial in hematopoiesis and has been implicated in acute myeloid leukemia .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound possesses favorable properties such as good oral bioavailability and metabolic stability. For example, related compounds have demonstrated effective absorption and distribution in biological systems .

Case Studies

  • Study on Cytotoxicity : A study conducted on various thieno[3,2-d]pyrimidine derivatives demonstrated that modifications at the phenyl ring significantly influenced cytotoxicity against cancer cells. The compound under investigation was among those that exhibited potent activity against multiple cancer types .
  • Inhibition of Kinases : Another research effort focused on the inhibition of kinases associated with cancer progression. The results indicated that compounds similar to the target molecule effectively inhibited FLT3 and other kinases critical for tumor growth .

Comparison with Similar Compounds

Core Structure Variations

The thieno[3,2-d]pyrimidinone core distinguishes the target compound from analogues with alternative fused or non-fused heterocyclic systems:

  • Thieno[2,3-d]pyrimidinones (e.g., ): Altered ring fusion ([2,3-d] vs. [3,2-d]) may reduce planarity and affect binding interactions in biological targets .

Substituent Effects on the Pyrimidine Ring

  • 3,4-Dimethoxyphenyl (target): Electron-donating methoxy groups enhance solubility and may facilitate hydrogen bonding compared to hydrophobic substituents like benzyl () or alkyl groups () .

Acetamide Substituent Modifications

  • N-(2,4-Dimethylphenyl) (target): Methyl groups increase lipophilicity (logP) relative to electron-withdrawing substituents (e.g., trifluoromethylbenzothiazole in G1-4) .
  • Chlorophenyl groups (): Electron-withdrawing Cl atoms may enhance metabolic stability but reduce cell permeability compared to dimethylphenyl .

Physicochemical and Structural Data

Key Observations

Core Flexibility: The thieno[3,2-d]pyrimidinone core in the target and G1-4 () may offer superior binding affinity compared to non-fused pyrimidines .

The 2,4-dimethylphenyl acetamide substituent enhances lipophilicity, favoring membrane permeability over polar groups (e.g., methoxy in ) .

Synthetic Feasibility: Lower yields for thienopyrimidine derivatives (e.g., 48% for G1-4) suggest synthetic challenges compared to simpler pyrimidine analogues (76–90%) .

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